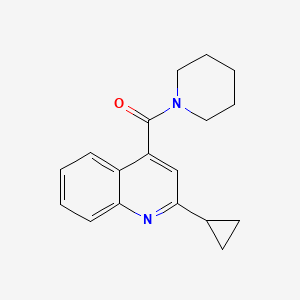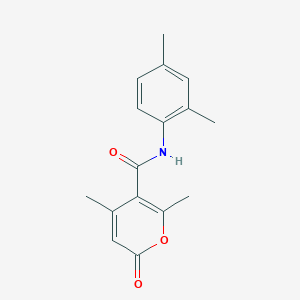
4-(5-chloro-2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-chloro-2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide is a chemical compound that is commonly referred to as CPP. CPP is a piperazine derivative that has been used in scientific research for many years. This compound has been shown to have a variety of biochemical and physiological effects, and it has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of CPP is complex and involves the modulation of several different ion channels and receptors in the nervous system. CPP has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory. CPP has also been shown to modulate the activity of other ion channels, including the voltage-gated sodium and calcium channels.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects in the body. This compound has been shown to modulate the activity of ion channels and receptors in the nervous system, which can lead to changes in synaptic plasticity and neuronal excitability. CPP has also been shown to have anti-inflammatory and analgesic effects, and it has been studied for its potential use in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for use in laboratory experiments. This compound is readily available, and it has been extensively studied for its potential therapeutic applications. CPP is also relatively easy to synthesize, which makes it an attractive compound for use in research. However, there are also limitations to the use of CPP in laboratory experiments. This compound can be toxic at high concentrations, and it can also have off-target effects on other ion channels and receptors in the nervous system.
Orientations Futures
There are several future directions for research on CPP. One potential area of research is the development of new therapeutic applications for this compound. CPP has been studied for its potential use in the treatment of various neurological disorders, but there may be other applications for this compound that have not yet been explored. Another area of research is the development of new derivatives of CPP that may have improved pharmacokinetic and pharmacodynamic properties. Finally, there is a need for further research on the mechanism of action of CPP, which may lead to a better understanding of the biological effects of this compound.
Méthodes De Synthèse
The synthesis of CPP is a complex process that involves several steps. The first step in the synthesis of CPP is the preparation of the starting material, which is 5-chloro-2-methylphenylamine. This compound is then reacted with propargyl bromide to form N-prop-2-ynyl-5-chloro-2-methylphenylamine. The final step in the synthesis of CPP is the reaction of N-prop-2-ynyl-5-chloro-2-methylphenylamine with piperazine-1-carboxamide.
Applications De Recherche Scientifique
CPP has been used extensively in scientific research for its potential therapeutic applications. This compound has been shown to have a variety of biological effects, including its ability to modulate the activity of ion channels and receptors in the nervous system. CPP has also been studied for its potential use in the treatment of various neurological disorders, including epilepsy and anxiety.
Propriétés
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-3-6-17-15(20)19-9-7-18(8-10-19)14-11-13(16)5-4-12(14)2/h3-5,11H,1,6-10H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJAVICXRNRDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methoxyphenyl)-2-[[2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzamide](/img/structure/B7461774.png)


![2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7461795.png)
![5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B7461807.png)


![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)
![3'-[2-(4-Methoxyphenoxy)ethyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7461830.png)
![1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione](/img/structure/B7461845.png)
![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B7461846.png)